(3R)-5-[5-chloro-1-methyl-2-(6-phenylhexyl)indol-3-yl]-3-methyl-5-oxopentanoic acid
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Overview
Description
(3R)-5-[5-chloro-1-methyl-2-(6-phenylhexyl)indol-3-yl]-3-methyl-5-oxopentanoic acid is a complex organic compound with a unique structure that includes an indole ring, a chlorinated phenyl group, and a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5-[5-chloro-1-methyl-2-(6-phenylhexyl)indol-3-yl]-3-methyl-5-oxopentanoic acid typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Alkylation: The phenylhexyl group can be introduced via Friedel-Crafts alkylation, using an alkyl halide and a Lewis acid catalyst.
Formation of the Pentanoic Acid Chain:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(3R)-5-[5-chloro-1-methyl-2-(6-phenylhexyl)indol-3-yl]-3-methyl-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
(3R)-5-[5-chloro-1-methyl-2-(6-phenylhexyl)indol-3-yl]-3-methyl-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3R)-5-[5-chloro-1-methyl-2-(6-phenylhexyl)indol-3-yl]-3-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cell signaling and function.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
(3R)-5-[5-chloro-1-methyl-2-(6-phenylhexyl)indol-3-yl]-3-methyl-5-oxopentanoic acid: shares similarities with other indole derivatives, such as:
Uniqueness
Structural Features: The unique combination of an indole ring, a chlorinated phenyl group, and a pentanoic acid chain sets it apart from other compounds.
Biological Activity: Its specific interactions with molecular targets may result in unique biological effects not seen with other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C27H32ClNO3 |
---|---|
Molecular Weight |
454.0 g/mol |
IUPAC Name |
(3R)-5-[5-chloro-1-methyl-2-(6-phenylhexyl)indol-3-yl]-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C27H32ClNO3/c1-19(17-26(31)32)16-25(30)27-22-18-21(28)14-15-23(22)29(2)24(27)13-9-4-3-6-10-20-11-7-5-8-12-20/h5,7-8,11-12,14-15,18-19H,3-4,6,9-10,13,16-17H2,1-2H3,(H,31,32)/t19-/m1/s1 |
InChI Key |
LSXCAWRVGLPZEY-LJQANCHMSA-N |
Isomeric SMILES |
C[C@H](CC(=O)C1=C(N(C2=C1C=C(C=C2)Cl)C)CCCCCCC3=CC=CC=C3)CC(=O)O |
Canonical SMILES |
CC(CC(=O)C1=C(N(C2=C1C=C(C=C2)Cl)C)CCCCCCC3=CC=CC=C3)CC(=O)O |
Origin of Product |
United States |
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